N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxine scaffold linked to a trans-cyclohexylamine moiety substituted with a 5-fluoropyrimidin-2-yloxy group. The compound’s structure combines a rigid bicyclic benzodioxine system with a fluorinated pyrimidine, which is known to enhance metabolic stability and target binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c20-12-9-21-19(22-10-12)26-14-7-5-13(6-8-14)23-18(24)17-11-25-15-3-1-2-4-16(15)27-17/h1-4,9-10,13-14,17H,5-8,11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVBONDUQBZYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2COC3=CC=CC=C3O2)OC4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer treatment and other therapeutic applications. The compound's unique structure combines a cyclohexyl group with a 5-fluoropyrimidine moiety and an isonicotinamide functional group, suggesting various mechanisms of action against biological targets.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Cyclohexyl Group | Provides hydrophobic interactions and structural stability. |
| 5-Fluoropyrimidine Moiety | Implicated in nucleic acid metabolism and potential anticancer activity. |
| Isonicotinamide Functional Group | Associated with various biological activities including anti-tuberculosis effects. |
This combination of functional groups may allow the compound to engage multiple biological pathways, enhancing its therapeutic potential.
Preliminary studies indicate that this compound may interact with several biological targets:
- Kinase Inhibition : The compound shows potential to inhibit certain kinases involved in cell cycle regulation and apoptosis. This suggests a mechanism where the compound could induce cancer cell death by disrupting normal cell proliferation pathways.
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by preventing oxidative stress-induced neuronal damage. This aspect warrants further investigation into its potential applications in neurodegenerative diseases .
Pharmacological Studies
Various pharmacological studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Initial in vitro assays have shown that the compound exhibits cytotoxic effects against specific cancer cell lines. The IC50 values indicate significant potency compared to standard chemotherapeutic agents.
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor size and improving survival rates. These studies reveal promising results that support further clinical development .
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Treatment : A study demonstrated that administration of the compound led to a significant reduction in tumor growth in xenograft models of human cancer. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates.
- Neurodegenerative Diseases : Another case study indicated that derivatives of this compound protected neuronal cells from oxidative stress without significant cytotoxicity, suggesting its potential as a lead compound for neuroprotective therapies .
Comparison with Similar Compounds
Fluorinated Heterocycles vs. Non-Fluorinated Systems
The 5-fluoropyrimidin-2-yloxy group in the target compound likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs like the 3-cyanopyrazine derivative . Fluorine’s electronegativity and small atomic radius improve interactions with hydrophobic pockets in target proteins, a feature absent in the oxadiazole-based analog .
Benzodioxine Scaffold Modifications
The 2,3-dihydrobenzo[b][1,4]dioxine moiety is conserved in Rho Kinase Inhibitor V and S-181, but its substitution pattern varies. S-181’s quinazoline-pyridine system demonstrates co-crystallization with proteins, suggesting its utility in structural biology, whereas the target compound’s pyrimidine-cyclohexyl system may prioritize kinase inhibition .
Cyclohexylamine Linker Optimization
Research Findings and Data Gaps
- Pharmacokinetic Data: No evidence directly addresses the target compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties. Analogous compounds like LTI-291 and Rho Kinase Inhibitor V suggest moderate solubility and cell permeability .
- Biological Targets : While structural analogs implicate kinase or protein-folding modulation, specific target validation for the fluoropyrimidine-benzodioxine hybrid remains unexplored in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
